4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole 4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole
Brand Name: Vulcanchem
CAS No.: 1295502-53-2
VCID: VC0173135
InChI: InChI=1S/C6Br2F2N2S/c7-1-3(9)4(10)2(8)6-5(1)11-13-12-6
SMILES: C1(=C(C2=NSN=C2C(=C1F)Br)Br)F
Molecular Formula: C6Br2F2N2S
Molecular Weight: 329.945

4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole

CAS No.: 1295502-53-2

Cat. No.: VC0173135

Molecular Formula: C6Br2F2N2S

Molecular Weight: 329.945

* For research use only. Not for human or veterinary use.

4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole - 1295502-53-2

Specification

CAS No. 1295502-53-2
Molecular Formula C6Br2F2N2S
Molecular Weight 329.945
IUPAC Name 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole
Standard InChI InChI=1S/C6Br2F2N2S/c7-1-3(9)4(10)2(8)6-5(1)11-13-12-6
Standard InChI Key HFUBKQHDPJZQIW-UHFFFAOYSA-N
SMILES C1(=C(C2=NSN=C2C(=C1F)Br)Br)F

Introduction

Chemical Identity and Structural Properties

Nomenclature and Identification

4,7-Dibromo-5,6-difluorobenzo[c] thiadiazole represents a modified benzothiadiazole structure with specific halogen substitutions. The compound is known by several synonyms in scientific literature and commercial catalogs, reflecting its importance across multiple research domains.

ParameterInformation
Primary Name4,7-Dibromo-5,6-difluorobenzo[c] thiadiazole
CAS Registry Number1295502-53-2
Common Synonyms4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole, BT2F-2Br, 5,6-difluoro-4,7-dibromobenzo[c] thiadiazole
MDL NumberMFCD28369502

The compound's identification systems enable researchers to consistently reference this specific molecular entity across different databases and publications, facilitating collaborative research and development efforts .

Structural Characteristics

The molecular structure of 4,7-Dibromo-5,6-difluorobenzo[c] thiadiazole consists of a benzothiadiazole core with strategically positioned halogen substituents. The benzothiadiazole framework provides a rigid, planar structure that contributes to the compound's electronic properties, while the halogen substituents modify its electron distribution and reactivity.

Structural FeatureDescription
Core StructureBenzothiadiazole (benzo[c] thiadiazole)
Substitution PatternBromine atoms at positions 4 and 7; Fluorine atoms at positions 5 and 6
Molecular FormulaC₆Br₂F₂N₂S
Molecular Weight329.95 g/mol

The presence of electronegative fluorine atoms at positions 5 and 6 significantly enhances the electron-withdrawing character of the molecule, while the bromine atoms at positions 4 and 7 provide reactive sites for further functionalization through various coupling reactions .

Physical and Chemical Properties

Physical State and Appearance

4,7-Dibromo-5,6-difluorobenzo[c] thiadiazole exists as a solid at room temperature with distinctive visual characteristics that can help researchers assess its purity and identity before utilization in synthetic procedures.

PropertyDescription
Physical StateSolid at room temperature
AppearanceLight brown to off-white solid
Storage ConditionsStable at room temperature
Shelf LifeExtended stability when properly stored (recommended retest after 5 years)

Quality analysis certificates typically confirm the compound's appearance as a light brown to off-white solid, with high-purity samples showing consistent coloration and physical characteristics .

Electronic and Chemical Behavior

The electronic properties of 4,7-Dibromo-5,6-difluorobenzo[c] thiadiazole are particularly significant for its applications in materials science and organic electronics.

PropertyCharacteristic
Electronic NatureStrong electron-withdrawing character
Effect on PolymersLowers band gap when incorporated into polymer semiconductors
Electron AffinityEnhanced compared to non-fluorinated analogs
ReactivityBromine positions serve as reactive sites for cross-coupling chemistry

The fluorine atoms on the benzothiadiazole ring significantly enhance the electron-withdrawing character of the compound. When incorporated into low-band gap polymer semiconductors, this characteristic introduces better electron affinity and further lowers the band gap of the resulting semiconducting materials .

Applications in Organic Electronics

Role in Semiconductor Development

4,7-Dibromo-5,6-difluorobenzo[c] thiadiazole serves as a critical building block for developing advanced organic semiconductors with tailored electronic properties.

Application AreaContribution
Organic SemiconductorsCore building block/monomer for synthesis
Low-Band Gap MaterialsEnhances electron-withdrawing properties
Electronic DevicesImproves charge transport characteristics
Material EngineeringEnables fine-tuning of HOMO-LUMO energy levels

The compound's structure allows it to be incorporated into larger molecular systems through various coupling reactions, particularly at the bromine-substituted positions. Researchers utilize this reactivity to create complex polymeric structures with specific electronic characteristics .

Photovoltaic Applications

One of the most promising applications for 4,7-Dibromo-5,6-difluorobenzo[c] thiadiazole lies in the development of advanced organic photovoltaic materials.

Fluorinated benzothiadiazole-based conjugated polymers incorporating this compound have demonstrated high open-circuit voltage in organic photovoltaic devices. The electron-withdrawing nature of the fluorine substituents creates favorable electronic properties for charge separation and transport in solar cell applications .

Synthesis and Characterization

Synthetic ConsiderationApproach
Starting MaterialsLikely from benzothiadiazole or pre-fluorinated precursors
BrominationSelective introduction of bromine atoms at positions 4 and 7
PurificationRecrystallization techniques (e.g., from toluene as suggested by related syntheses)
ScaleLaboratory to industrial production depending on application needs

The synthesis would require careful control of reaction conditions to ensure selective halogenation at the desired positions, followed by appropriate purification steps to achieve the high purity required for electronic applications .

Quality Control and Characterization

Quality control for 4,7-Dibromo-5,6-difluorobenzo[c] thiadiazole typically involves multiple analytical techniques to confirm identity, purity, and structural characteristics.

Analytical MethodInformation Provided
NMR SpectroscopyStructural confirmation and purity assessment (≥98.0% for high-grade material)
Visual InspectionConfirmation of expected physical appearance
Spectroscopic AnalysisVerification of characteristic absorption patterns
Elemental AnalysisConfirmation of elemental composition matching C₆Br₂F₂N₂S

Commercial suppliers typically provide certificates of analysis that document these quality control parameters, ensuring researchers have access to reliable materials for their investigations .

Research Developments and Future Perspectives

Current Research Applications

Current research utilizing 4,7-Dibromo-5,6-difluorobenzo[c] thiadiazole focuses primarily on developing new materials with enhanced electronic properties for specific technological applications.

Research DirectionFocus
Polymer ElectronicsDevelopment of new semiconducting polymers
PhotovoltaicsEnhancing efficiency in organic solar cells
Light-Emitting DevicesCreating materials with optimal emission properties
Structure-Property RelationshipsUnderstanding how fluorination affects material performance

The compound's utility extends beyond being merely a synthetic intermediate, as its incorporation into larger molecular systems directly influences the resulting materials' electronic characteristics and performance in devices .

Future Research Opportunities

The unique properties of 4,7-Dibromo-5,6-difluorobenzo[c] thiadiazole suggest several promising directions for future research and development.

Future DirectionPotential Impact
New Coupling ChemistryExpanding the range of accessible materials
Computational ModelingBetter predicting properties of derivative materials
Device OptimizationImproving performance of electronics containing this building block
Scale-up TechnologyMaking materials more accessible for commercial applications

As research in organic electronics continues to advance, this compound is likely to remain an important building block for creating next-generation materials with precisely tuned electronic properties .

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